1-(3-Cyanopropyl)pyridinium chloride CAS number 820972-34-7 characterization
1-(3-Cyanopropyl)pyridinium chloride CAS number 820972-34-7 characterization
An In-depth Technical Guide to the Characterization of 1-(3-Cyanopropyl)pyridinium chloride (CAS: 820972-34-7)
This guide provides a comprehensive technical overview of the analytical methods and data interpretation required for the thorough characterization of 1-(3-Cyanopropyl)pyridinium chloride, a nitrile-functionalized ionic liquid. Designed for researchers, chemists, and quality control professionals, this document details the core spectroscopic and chromatographic techniques essential for structural verification, purity assessment, and quality assurance.
Introduction to 1-(3-Cyanopropyl)pyridinium chloride
1-(3-Cyanopropyl)pyridinium chloride, identified by CAS number 820972-34-7, is a quaternary pyridinium salt.[1] Structurally, it consists of a positively charged pyridinium ring N-substituted with a cyanopropyl chain, and a chloride anion. This compound belongs to the class of ionic liquids, which are salts that are liquid at or near room temperature.[2][3] The presence of the nitrile functional group makes it a subject of interest for specialized chemical synthesis, including potential applications in Suzuki and Stille coupling reactions.[4]
Pyridinium salts are a versatile class of compounds utilized in various applications, from organic synthesis reagents to antimicrobial agents.[5] Their properties can be finely tuned by modifying the substituents on the pyridinium ring or by changing the counter-anion.[6] A comprehensive characterization is paramount to ensuring the material's identity, purity, and suitability for its intended application.
Table 1: Physicochemical Properties of 1-(3-Cyanopropyl)pyridinium chloride
| Property | Value | Source(s) |
| CAS Number | 820972-34-7 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂ | [1][2][3] |
| Molecular Weight | 182.65 g/mol | [1][2][3] |
| Appearance | White to faint yellow or brown powder/crystals | [2][3] |
| Melting Point | 130-135 °C | [2] |
Spectroscopic Characterization Workflow
A multi-technique spectroscopic approach is essential for unambiguous structural elucidation. The following workflow outlines the logical progression of analysis.
Caption: A typical workflow for the spectroscopic characterization of an organic salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise chemical structure of 1-(3-Cyanopropyl)pyridinium chloride. The positive charge on the nitrogen atom significantly influences the chemical shifts of the adjacent protons and carbons, causing them to resonate further downfield compared to neutral pyridine.[7]
2.1.1. ¹H NMR Spectroscopy
In ¹H NMR, the protons on the pyridinium ring are the most deshielded due to the electron-withdrawing effect of the quaternary nitrogen. Protons on the propyl chain will appear in the aliphatic region.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2, H-6 (α-protons) | ~9.0 - 9.5 | Doublet (d) | Most deshielded due to proximity to N⁺. |
| H-4 (γ-proton) | ~8.5 - 8.8 | Triplet (t) | Less deshielded than α-protons. |
| H-3, H-5 (β-protons) | ~8.0 - 8.3 | Triplet of doublets (td) or Triplet (t) | Least deshielded of the ring protons. |
| N-CH₂ (Propyl) | ~4.5 - 5.0 | Triplet (t) | Adjacent to the electron-withdrawing N⁺. |
| C-CH₂-C (Propyl) | ~2.2 - 2.6 | Quintet (quint) or Multiplet (m) | Methylene group in the middle of the chain. |
| C-CH₂-CN (Propyl) | ~2.8 - 3.2 | Triplet (t) | Adjacent to the electron-withdrawing nitrile group. |
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Solvent Choice: D₂O is a good choice due to the salt's solubility, but exchangeable protons will not be observed. DMSO-d₆ is often preferred as it solubilizes many ionic liquids and does not exchange with protons.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Analysis: Integrate the peaks to confirm the proton ratios and analyze the splitting patterns to confirm connectivity.
2.1.2. ¹³C NMR Spectroscopy
Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 (α-carbons) | ~145 - 150 |
| C-4 (γ-carbon) | ~140 - 145 |
| C-3, C-5 (β-carbons) | ~128 - 132 |
| C≡N (Nitrile) | ~118 - 122 |
| N-CH₂ (Propyl) | ~58 - 62 |
| C-CH₂-C (Propyl) | ~28 - 32 |
| C-CH₂-CN (Propyl) | ~15 - 19 |
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg may be needed for faster acquisition).
-
Data Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. A standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) is recommended.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Analysis: Correlate the number of observed peaks with the number of unique carbons in the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying key functional groups. For 1-(3-Cyanopropyl)pyridinium chloride, the most diagnostic peak is the stretching vibration of the nitrile (C≡N) group.
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Vibrations of protons on the pyridinium ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Vibrations of protons on the propyl chain. |
| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp | Highly characteristic for the nitrile group.[8] Its position indicates a saturated alkyl nitrile. |
| Pyridinium Ring C=C, C=N Stretches | 1480 - 1640 | Strong to Medium | A series of bands characteristic of the aromatic pyridinium ring.[9] |
Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.
-
Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.
-
Analysis: Identify the key absorption bands and compare them to known values for nitrile and pyridinium compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For an ionic compound like this, Electrospray Ionization (ESI) is the preferred technique as it is well-suited for pre-charged species.
-
Expected Ion: The analysis should be performed in positive ion mode. The primary ion observed will be the 1-(3-cyanopropyl)pyridinium cation, [C₉H₁₁N₂]⁺.
-
Expected m/z: The calculated monoisotopic mass of the cation is 147.0917. High-resolution mass spectrometry (HRMS) should detect this ion with high mass accuracy (<5 ppm).
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
Instrumentation: Introduce the sample into an ESI-MS system via direct infusion or coupled with an HPLC system.
-
Ionization Mode: Operate the instrument in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the peak corresponding to the molecular ion [M]⁺ at m/z ≈ 147.1. If using HRMS, compare the exact measured mass to the calculated theoretical mass to confirm the elemental composition.
Chromatographic Analysis (Purity Assessment)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of ionic liquids and quantifying impurities. The analysis of ionic liquids can be challenging due to their dual ionic and hydrophobic nature.[10]
HPLC Method Development
A mixed-mode or reversed-phase column is typically effective. Mixed-mode chromatography, which utilizes both ionic and hydrophobic interactions, is particularly well-suited for separating the cation from potential counter-ions or other impurities on a single column.[10]
Caption: A generalized workflow for HPLC-based purity assessment of an ionic liquid.
Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: A mixed-mode column (e.g., Obelisc R) or a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase for mixed-mode separation could be a gradient of acetonitrile and water with a buffer such as ammonium formate or formic acid to control pH and ionic strength.[10] For reversed-phase, an ion-pairing reagent may be necessary.
-
Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) by dissolving the sample in the initial mobile phase.
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: The pyridinium ring is UV-active, making a UV detector set to ~254 nm a suitable choice. A CAD is a universal detector that can also be used.
-
Quantification: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Safety and Handling
While a specific safety data sheet for 1-(3-Cyanopropyl)pyridinium chloride was not found in the search, data for similar pyridinium chlorides and nitrile-containing compounds can be used to infer handling precautions. Pyridinium salts are often classified as irritants.[11][12]
-
Hazards: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[12][13]
-
Handling:
-
Storage:
Conclusion
The comprehensive characterization of 1-(3-Cyanopropyl)pyridinium chloride requires a systematic and multi-faceted analytical approach. The combination of NMR for structural elucidation, FTIR for functional group confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment provides a self-validating system that ensures the material's quality and identity. The protocols and data presented in this guide serve as a robust framework for researchers and scientists working with this and similar pyridinium-based ionic liquids.
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